molecular formula C17H20FNO2 B3015407 2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol CAS No. 1042522-18-8

2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol

Cat. No.: B3015407
CAS No.: 1042522-18-8
M. Wt: 289.35
InChI Key: FCCJHGQHMFGVEV-UHFFFAOYSA-N
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Description

2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol is a synthetic organic compound with the molecular formula C17H20FNO2 . This phenol derivative features a distinct molecular structure that includes an ethoxy substituent and a fluorinated aminomethyl side chain. The compound is closely related to a class of phenolic Schiff bases and their derivatives, which are extensively studied in chemical research for their versatile coordination chemistry and potential as ligand frameworks for metal complexes . While specific biological data for this compound is not available in the public domain, structural analogs, particularly phenolic derivatives and Schiff base ligands, are widely investigated for their antioxidant potential. Research on similar compounds indicates that the phenolic moiety can be crucial for radical scavenging activity, which is often evaluated using assays like DPPH . The presence of both the phenol and amine functional groups in its structure makes it a candidate for further investigation in this field. This product is intended for chemical research and development purposes only, including but not limited to use as a building block in organic synthesis or as a ligand in coordination chemistry. Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-ethoxy-6-[[1-(4-fluorophenyl)ethylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-3-21-16-6-4-5-14(17(16)20)11-19-12(2)13-7-9-15(18)10-8-13/h4-10,12,19-20H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCJHGQHMFGVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for studying various reaction mechanisms and pathways. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, it may be used as a reference compound for developing new pharmaceuticals or for studying the pharmacokinetics and pharmacodynamics of related compounds .

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol can be elucidated by comparing it with analogous compounds, including Schiff bases, methoxy derivatives, and fluorinated phenols.

Table 1: Structural and Functional Comparison

Compound Name Key Features Functional Groups Molecular Weight (g/mol) Applications/Studies
This compound Secondary amine, fluorinated aromatic substituent -OH, -OCH₂CH₃, -CH₂NH-(aryl) ~297.3* Discontinued; potential ligand or drug intermediate
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol Schiff base with p-tolylimino group -OH, -OCH₂CH₃, -CH=N-(4-methylphenyl) 269.3 Crystal structure resolved; complexation studies
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol Methoxy substituent, Schiff base -OH, -OCH₃, -CH=N-(4-methylphenyl) 241.3 Structural analog for electronic studies
4-Fluoro-2-(4-methoxybenzyl)phenol Fluorine and methoxybenzyl groups -OH, -OCH₃, -CH₂-(4-methoxyphenyl) 246.3 Model for fluorinated phenolic reactivity
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate Esterified fluorinated phenol with dimethoxy groups -COOCH₂CH₃, -OCH₃, -F 242.2 Synthetic intermediate for pharmaceuticals

*Calculated based on formula C₁₆H₁₇FNO₂.

Key Findings

Fluorine substituents (present in the target compound and ) increase electronegativity, influencing hydrogen bonding and metabolic stability .

Electronic Properties :

  • Schiff bases like exhibit planar imine linkages, enabling π-conjugation and metal coordination, as shown in crystallographic studies .
  • The secondary amine in the target compound lacks this conjugation but offers greater hydrolytic stability compared to Schiff bases .

Theoretical and Experimental Studies :

  • DFT analyses of Schiff base analogs (e.g., ) reveal HOMO-LUMO gaps influenced by substituents, with electron-withdrawing groups (e.g., -F) lowering energy levels .
  • The crystal structure of (space group P2₁/c) shows intermolecular hydrogen bonding, a feature likely shared by the target compound .

Applications :

  • Schiff bases () are widely used in coordination chemistry and catalysis, whereas the target compound’s discontinued status suggests niche or exploratory applications .
  • Fluorinated analogs () highlight the role of fluorine in drug design, such as enhanced receptor binding .

Biological Activity

2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol, a compound with the molecular formula C17H20FNOC_{17}H_{20}FNO and a molecular weight of approximately 289.34 g/mol, has garnered attention in various fields due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanism of action, pharmacological properties, and relevant case studies.

The compound is characterized by the presence of an ethoxy group and a fluorinated phenyl ring, which may influence its interaction with biological targets. The detailed chemical structure can be represented as follows:

  • IUPAC Name : 2-ethoxy-6-[[1-(4-fluorophenyl)ethyl]amino]methyl]phenol
  • CAS Number : 1042522-18-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may modulate the activity of various enzymes and receptors, potentially affecting signaling pathways involved in pain and inflammation.

Key Mechanisms

  • Inhibition of Adenylyl Cyclase : The compound has been studied for its ability to inhibit adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization. In vitro studies showed that it could inhibit AC1-mediated cAMP production, suggesting a role in pain modulation .
  • Monoamine Transporter Interaction : The compound's structure suggests potential interactions with monoamine transporters (DAT, NET, SERT), which are crucial for neurotransmitter regulation .

Biological Activity Data

The following table summarizes the biological activity findings associated with this compound:

Biological Activity Effect Reference
AC1 InhibitionIC50 = 1.4 μM
SERT AffinityHigher than paroxetine
Cell ViabilityNo toxicity at tested concentrations

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Pain Management Studies : Research involving animal models indicated that the compound could reduce pain responses significantly, supporting its potential as an analgesic agent.
  • Neurotransmitter Regulation : In studies focusing on neurotransmitter dynamics, the compound demonstrated significant modulation of serotonin levels, implicating its role in mood regulation and potential antidepressant effects.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Structural Variation Biological Activity
2-Ethoxy-6-({[1-(4-chlorophenyl)ethyl]amino}methyl)phenolChlorine instead of fluorineReduced potency against AC1
2-Ethoxy-6-({[1-(4-bromophenyl)ethyl]amino}methyl)phenolBromine instead of fluorineSimilar activity profile

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